

Threonine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Thr-OH*

Cat. No.: *B15545682*

[Get Quote](#)

Threonine, an essential amino acid, is a cornerstone of protein synthesis and a pivotal player in a multitude of cellular processes. This guide provides an in-depth exploration of its core features, from its fundamental physicochemical properties to its intricate roles in metabolic and signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

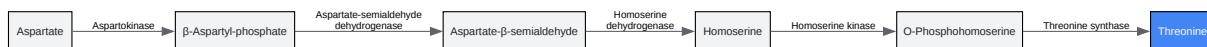
Threonine is distinguished by the presence of a hydroxyl group on its side chain, rendering it a polar, uncharged amino acid under physiological conditions.^{[1][2]} This characteristic is fundamental to its role in protein structure and function, allowing it to participate in hydrogen bonding.^{[1][3]} Threonine possesses two chiral centers, resulting in four possible stereoisomers; however, only the L-threonine form is incorporated into proteins.^[4]

Table 1: Physicochemical Properties of L-Threonine

Property	Value	References
Molecular Formula	C4H9NO3	[1]
Molar Mass	119.120 g·mol ⁻¹	[4]
pKa (α-carboxyl)	2.63	[4]
pKa (α-amino)	10.43	[4]
Isoelectric Point (pI)	~6.16	
Solubility in Water	10.6 g/dL (30°C), 14.1 g/dL (52°C), 19.0 g/dL (61°C)	[4]

Biological Roles and Significance

Threonine is indispensable for a wide array of biological functions, extending far beyond its role as a protein building block.

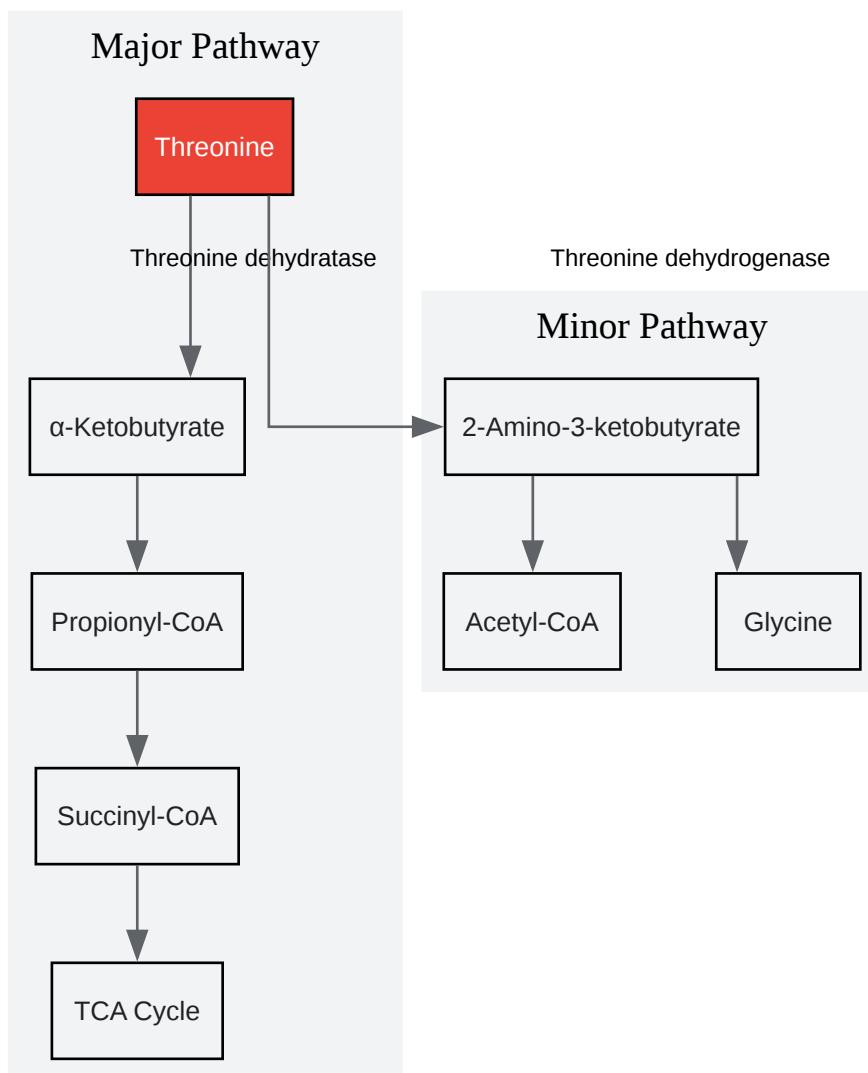

- **Protein Synthesis and Structure:** As a constituent of proteins, threonine contributes to the stability and function of numerous enzymes and structural proteins.[\[1\]](#)[\[2\]](#) Its polar nature often places it on the exterior of proteins, where it can interact with the aqueous environment.[\[1\]](#)
- **Immune Function:** Threonine is crucial for a robust immune system, as it is a key component in the synthesis of antibodies.[\[1\]](#)
- **Metabolism:** It plays a vital role in lipid metabolism, helping to prevent the accumulation of fat in the liver.[\[2\]](#)[\[5\]](#)
- **Connective Tissue Formation:** Threonine is a precursor for the synthesis of glycine and serine, amino acids essential for the production of collagen, elastin, and tooth enamel.[\[2\]](#)[\[6\]](#)
- **Gut Health:** It is essential for the production of mucin, a glycoprotein that forms a protective layer in the gastrointestinal tract, thereby supporting digestive health.[\[3\]](#)

Metabolic Pathways

As an essential amino acid, threonine cannot be synthesized by humans and must be obtained from the diet.^[4] In microorganisms and plants, its biosynthesis originates from aspartic acid.^[4]
^[5]

Threonine Biosynthesis (in E. coli)

The biosynthesis of threonine from aspartate is a multi-step enzymatic pathway.



[Click to download full resolution via product page](#)

Caption: Threonine biosynthesis pathway from aspartate in E. coli.

Threonine Degradation in Humans

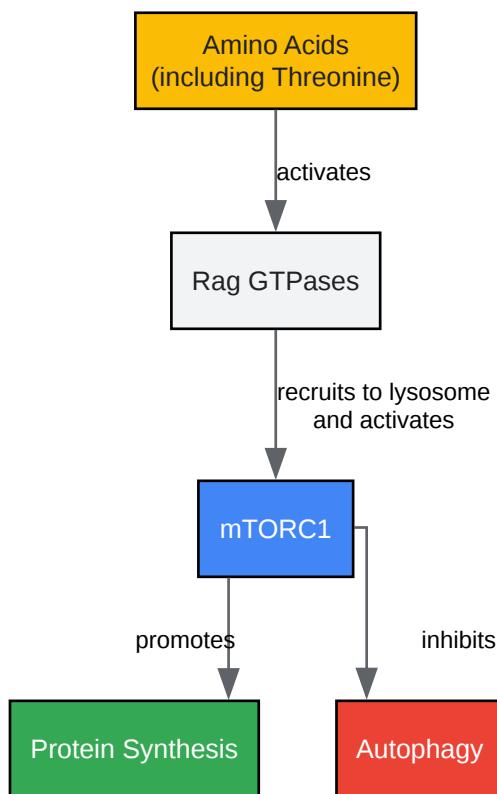
In humans, threonine is primarily degraded through two main pathways. The major pathway involves threonine dehydratase, while a minor pathway utilizes threonine dehydrogenase.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Major and minor degradation pathways of threonine in humans.

Signaling Pathways

Threonine plays a crucial role in cellular signaling, primarily through post-translational modifications of proteins.


O-linked Glycosylation and Phosphorylation

The hydroxyl group of threonine serves as a site for O-linked glycosylation and phosphorylation.^{[4][9]} These modifications are critical for regulating protein activity, stability,

and cellular localization.[9] Protein kinases catalyze the phosphorylation of threonine residues, a key event in many signal transduction pathways.[10]

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[11][12] mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2.[12] Amino acids, including threonine, are potent activators of the mTORC1 signaling pathway.[13]

[Click to download full resolution via product page](#)

Caption: Simplified overview of threonine's role in activating the mTORC1 signaling pathway.

Role in Drug Development

The unique properties of threonine and its derivatives make them valuable in pharmaceutical applications.[1]

- Therapeutic Proteins: Threonine's susceptibility to post-translational modifications is a critical consideration in the design and production of therapeutic proteins, influencing their efficacy and stability.[1]
- Drug Analogs: Synthetic, non-natural variants of threonine are being explored in drug development to create compounds with enhanced pharmacological properties.[1][14]
- Clinical Applications: Threonine supplementation is utilized in clinical settings to address deficiencies that can lead to neurological dysfunction and fatty liver disease.[15] Clinical trials are investigating threonine-containing medications for various conditions, including short bowel syndrome and pulmonary arterial hypertension.[16]

Experimental Protocols

A variety of methods are employed for the analysis and quantification of threonine.

Quantification of Threonine

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of amino acids, including threonine.[17]

- Principle: Amino acids are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. Detection is often achieved using methods like fluorescence or UV-visible absorbance after pre- or post-column derivatization.
- General Protocol Outline:
 - Sample Preparation: Hydrolysis of protein samples to release free amino acids.
 - Derivatization: Reaction of amino acids with a derivatizing agent (e.g., o-phthalaldehyde (OPA), phenylisothiocyanate (PITC)) to form a detectable product.
 - Chromatographic Separation: Injection of the derivatized sample onto an appropriate HPLC column (e.g., reverse-phase C18). A gradient of mobile phases is used to elute the amino acids.
 - Detection: Monitoring the eluent with a suitable detector (e.g., fluorescence detector for OPA derivatives).

- Quantification: Comparison of the peak area of threonine in the sample to that of a known standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aapep.bocsci.com [aapep.bocsci.com]
- 2. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]
- 3. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Threonine: Structure, Functions & Benefits Explained [vedantu.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Reactome | Threonine catabolism [reactome.org]
- 9. Serine/Threonine Post-Translational Modifications [chomixbio.com]
- 10. news-medical.net [news-medical.net]
- 11. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. nbinno.com [nbinno.com]
- 15. Articles [globalrx.com]

- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. helixchrom.com [helixchrom.com]
- To cite this document: BenchChem. [Threonine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15545682#key-features-of-threonine-as-an-amino-acid\]](https://www.benchchem.com/product/b15545682#key-features-of-threonine-as-an-amino-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com